

## (E/Z)-J147: A Technical Guide to its Molecular Target and Mitochondrial Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(E/Z)-J147 is a synthetic derivative of curcumin, developed through phenotypic screens designed to address the complex toxicities associated with the aging brain.[1][2] It has demonstrated significant neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[3][4][5] This technical guide provides an in-depth overview of the identified molecular target of J147 and the subsequent modulation of mitochondrial pathways, consolidating key quantitative data and experimental methodologies.

## **Target Identification: Mitochondrial ATP Synthase**

The primary molecular target of **(E/Z)-J147** has been identified as the mitochondrial F1Fo-ATP synthase, a critical enzyme complex responsible for cellular energy production.[1][2][6][7][8][9] Specifically, J147 binds to the  $\alpha$ -F1 subunit of ATP synthase (ATP5A).[6] This interaction was elucidated through multiple unbiased experimental approaches.

#### **Experimental Protocols for Target Identification**

1.1.1. Drug Affinity Responsive Target Stabilization (DARTS)

The DARTS method was employed to identify proteins that are stabilized by binding to J147, thereby becoming resistant to proteolytic degradation.[10]



- Cell Lysis: HT22 cells were treated with J147 (10 and 50 μM) for 15 minutes and subsequently lysed using M-PER mammalian protein extraction reagent.[10]
- Protease Digestion: The cell lysates were then subjected to digestion with Pronase.[10]
- Analysis: Protein bands that were preserved from digestion in the J147-treated samples were excised and analyzed by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[10] The most enriched protein identified was ATP5A.[10]

#### 1.1.2. Affinity Precipitation with Biotinylated J147 (BJ147)

To further validate the interaction, an affinity precipitation approach using a biotinylated derivative of J147 was utilized.[10]

- Probe Synthesis: A biotinylated derivative of J147 (BJ147) was synthesized.
- Incubation and Pull-down: HT22 cell lysates and mouse subventricular zone (SVZ) tissue lysates were incubated with BJ147.[10] Streptavidin-coated beads were then used to pull down BJ147 and any interacting proteins.
- Competitive Binding: To demonstrate specificity, a competition experiment was performed where lysates were co-incubated with BJ147 and an excess of unlabeled J147.[10]
- Mass Spectrometry: The proteins pulled down in the various conditions were identified by LC/MS/MS.[10] ATP5A was consistently and reproducibly identified as a primary binding partner, and its binding was significantly reduced in the presence of excess unlabeled J147.
  [10]

Click to download full resolution via product page

# Modulation of ATP Synthase Activity and Mitochondrial Pathways

J147's interaction with ATP synthase results in a partial inhibition of its activity, which triggers a cascade of downstream signaling events that are ultimately neuroprotective and pro-longevity.



[6][11]

**Ouantitative Effects on ATP Synthase** 

| Parameter                    | Value                                                  | Cell/System                        | Reference |
|------------------------------|--------------------------------------------------------|------------------------------------|-----------|
| Target                       | Mitochondrial ATP<br>synthase (α-F1<br>subunit, ATP5A) | Multiple                           | [6]       |
| EC50 (Partial<br>Inhibition) | 20 nM                                                  | Isolated bovine heart mitochondria | [10]      |
| Maximal Inhibition           | ~20-23.6%                                              | In vitro and in cells              | [10][11]  |

Note: A specific binding affinity (Kd) for the J147-ATP synthase interaction has not been reported in the reviewed literature.

### **Downstream Signaling Cascade**

The modest inhibition of ATP synthase by J147 initiates a signaling pathway that is central to its therapeutic effects.[2][6]

- Increased Intracellular Calcium: The partial inhibition of ATP synthase leads to a transient increase in intracellular calcium levels.[6]
- Activation of CAMKK2: The elevated calcium activates Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2).[6]
- Activation of AMPK: CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. [6][11]
- Modulation of mTOR Signaling: Activated AMPK can then inhibit the mammalian target of rapamycin (mTOR) pathway, a known longevity pathway.[6][11]





Click to download full resolution via product page



Note: Quantitative data on the fold-increase in phosphorylation of CAMKK2 and AMPK following J147 treatment are not available in the reviewed literature.

#### **Effects on Neurotrophic Factors**

A key aspect of J147's neuroprotective profile is its ability to increase the expression of crucial neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[3][11][12]

#### **Experimental Observations**

- In aged APPswe/PS1dE9 transgenic mice, a model for Alzheimer's disease, treatment with J147 was shown to rescue cognitive deficits, an effect correlated with the induction of NGF and BDNF.[3]
- J147 treatment has been observed to increase the levels of both proBDNF and mature BDNF in the hippocampus of these mice, while also decreasing the ratio of pro- to mature BDNF.[3]
- Similarly, J147 increases both proNGF and mature NGF in the hippocampus.[3]

**Quantitative Data on Neurotrophic Factor Levels** 

| Neurotrophic<br>Factor | Effect of J147<br>Treatment         | -<br>Animal Model                               | Reference |
|------------------------|-------------------------------------|-------------------------------------------------|-----------|
| BDNF                   | Increased levels in the hippocampus | Normal rats and<br>huAPP/PS1<br>transgenic mice | [3]       |
| NGF                    | Increased levels in the hippocampus | huAPP/PS1<br>transgenic mice                    | [3]       |

Note: While the increase in BDNF and NGF is consistently reported, specific quantitative data (e.g., pg/mg of protein) from these studies are not readily available in a tabulated format in the reviewed literature.

#### **Experimental Protocol for Neurotrophic Factor Analysis**



- Animal Model: Aged (20-month-old) transgenic AD mice (APPswe/PS1dE9) were fed a diet containing J147.[3]
- Tissue Collection: Following the treatment period, hippocampal tissue was collected.
- Analysis: Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting were used to measure the protein levels of BDNF and NGF.[3]

## **Summary and Future Directions**

(E/Z)-J147 represents a promising therapeutic candidate for neurodegenerative diseases by uniquely targeting the nexus of aging and mitochondrial bioenergetics. Its interaction with ATP synthase initiates a signaling cascade that promotes neuronal resilience and longevity pathways. While the primary target and mechanism of action are well-established, further research is warranted to precisely quantify the binding kinetics and the downstream phosphorylation events. The results of the completed Phase 1 clinical trial (NCT03838185) are eagerly awaited to translate these compelling preclinical findings into the clinical setting.[13][14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Alzheimer's drug turns back clock in powerhouse of cell Salk Institute for Biological Studies [salk.edu]
- 2. neurosciencenews.com [neurosciencenews.com]
- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer's disease mice PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salk scientists develop drug that slows Alzheimer's in mice Salk Institute for Biological Studies [salk.edu]
- 5. Experimental drug targeting Alzheimer's disease shows anti-aging effects Salk Institute for Biological Studies [salk.edu]







- 6. The mitochondrial ATP synthase is a shared drug target for aging and dementia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. wms-site.com [wms-site.com]
- 9. newatlas.com [newatlas.com]
- 10. The mitochondrial ATP synthase is a shared drug target for aging and dementia PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. nbinno.com [nbinno.com]
- 13. J147 is Effective in Prevention of Postoperative Cognitive Dysfunction in a Rat Model [gavinpublishers.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [(E/Z)-J147: A Technical Guide to its Molecular Target and Mitochondrial Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2886471#e-z-j147-target-identification-and-mitochondrial-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com